4-Bromo-3-fluoro-2-hydroxybenzoic acid
Description
Iupac Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, yielding the name this compound. The molecular formula C₇H₄BrFO₃ represents a compact aromatic structure with a molecular weight of 235.01 grams per mole. The compound maintains the fundamental benzoic acid backbone while incorporating three distinct functional groups that significantly influence its chemical behavior and physical properties.
The structural arrangement places the carboxylic acid group as the primary functional group, with the numbering system beginning from the carbon bearing this group. The hydroxyl substituent occupies the ortho position (carbon-2), the fluorine atom is positioned at the meta location (carbon-3), and the bromine atom resides at the para position (carbon-4). This specific substitution pattern creates a molecule with dual acidic character derived from both the carboxylic acid and phenolic hydroxyl groups.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₇H₄BrFO₃ |
| Molecular Weight | 235.01 g/mol |
| Standard InChI | InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) |
| Standard InChI Key | JSWHARUAJCATOJ-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1=CC(=C(C(=C1C(=O)O)O)F)Br |
The electronic structure of this compound demonstrates the influence of multiple electron-withdrawing and electron-donating substituents. The carboxylic acid group serves as a strong electron-withdrawing functionality, while the hydroxyl group provides electron-donating character through resonance effects. The halogen substituents contribute varying degrees of electron withdrawal, with fluorine exhibiting stronger electronegativity compared to bromine, though both atoms possess lone pairs that can participate in resonance interactions.
Crystallographic Data and Conformational Studies
X-ray crystallography provides fundamental insights into the three-dimensional arrangement of atoms within crystalline this compound. The technique involves mounting crystals in intense X-ray beams and measuring diffraction patterns to determine atomic positions and bond geometries. For small molecules like this compound, which typically contain fewer than 100 atoms in their asymmetric unit, the crystal structures usually achieve sufficient resolution to discern individual atoms as isolated electron density regions.
The conformational behavior of this compound shows similarities to other fluorinated salicylic acid derivatives. Research on related compounds, such as 6-fluorosalicylic acid, demonstrates that fluorine atoms can compete with oxygen atoms for hydrogen bonding interactions with carboxylic acid protons. This competition affects conformational equilibria and can lead to multiple stable conformers in both gas phase and solution environments.
| Crystallographic Parameter | Typical Range for Benzoic Acid Derivatives |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c or P-1 |
| Unit Cell Volume | 800-1200 Ų |
| Density | 1.4-1.8 g/cm³ |
The intramolecular hydrogen bonding potential in this compound represents a critical conformational determinant. The ortho-positioned hydroxyl group can form hydrogen bonds with the carboxylic acid carbonyl oxygen, creating a six-membered ring structure that stabilizes specific conformations. Additionally, the fluorine atom at the meta position may participate in weaker hydrogen bonding interactions, contributing to conformational preferences and molecular stability patterns.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through analysis of hydrogen-1, carbon-13, and fluorine-19 nuclei. Related bromo-fluoro benzoic acid compounds exhibit characteristic chemical shift patterns that inform understanding of this specific derivative. The aromatic hydrogen atoms typically appear in the 7-8 parts per million region, with coupling patterns reflecting the substitution arrangement around the benzene ring.
The fluorine-19 Nuclear Magnetic Resonance spectrum offers particularly valuable information due to fluorine's high sensitivity and wide chemical shift range. For similar compounds like 3-bromo-4-fluorobenzoic acid, the fluorine resonance appears around -98 parts per million with characteristic coupling patterns to adjacent hydrogen atoms. The fluorine chemical shift position reflects the electronic environment created by neighboring substituents, including the electron-withdrawing effects of both the bromine atom and carboxylic acid group.
| Spectroscopic Method | Key Characteristic Signals |
|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic H: 7.0-8.5 ppm; OH: 10-12 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl C: 165-175 ppm; Aromatic C: 110-160 ppm |
| ¹⁹F Nuclear Magnetic Resonance | Fluorine: -95 to -105 ppm |
| Fourier Transform Infrared | C=O stretch: 1650-1680 cm⁻¹; OH stretch: 3200-3600 cm⁻¹ |
Fourier Transform Infrared spectroscopy reveals characteristic vibrational frequencies that confirm functional group presence and hydrogen bonding interactions in this compound. The carboxylic acid carbonyl stretch typically appears between 1650-1680 wavenumbers, while the hydroxyl stretching vibrations occur in the 3200-3600 wavenumber region. The specific frequencies within these ranges depend on the extent of hydrogen bonding and the electronic effects of the halogen substituents.
Ultraviolet-Visible spectroscopy provides information about electronic transitions and conjugation effects in the aromatic system. Related compounds such as 4-bromobenzoic acid display characteristic absorption patterns with maximum absorption wavelengths influenced by substituent effects. The presence of multiple substituents in this compound creates a complex electronic environment that affects both the position and intensity of ultraviolet absorption bands.
Comparative Analysis with Ortho/Meta/Para Isomers
The structural comparison of this compound with its positional isomers reveals significant differences in molecular properties and chemical behavior. The specific arrangement of substituents in this compound creates unique steric and electronic environments that distinguish it from alternative substitution patterns. Understanding these differences provides insights into structure-activity relationships and potential applications in various chemical contexts.
Isomeric compounds such as 3-bromo-2-fluoro-4-hydroxybenzoic acid and 2-bromo-3-fluoro-4-hydroxybenzoic acid demonstrate how positional changes affect molecular characteristics. Each isomer exhibits distinct hydrogen bonding patterns, conformational preferences, and spectroscopic signatures that reflect the altered spatial relationships between functional groups. The ortho, meta, and para positions relative to the carboxylic acid group create varying degrees of electronic interaction and steric hindrance.
| Isomer | Bromine Position | Fluorine Position | Hydroxyl Position | Key Structural Features |
|---|---|---|---|---|
| This compound | Para (4) | Meta (3) | Ortho (2) | Strong intramolecular H-bonding |
| 3-Bromo-2-fluoro-4-hydroxybenzoic acid | Meta (3) | Ortho (2) | Para (4) | Reduced H-bonding potential |
| 2-Bromo-3-fluoro-4-hydroxybenzoic acid | Ortho (2) | Meta (3) | Para (4) | Steric hindrance effects |
The hydrogen bonding capabilities vary significantly among these isomers due to the different spatial arrangements of donor and acceptor groups. In this compound, the ortho-positioned hydroxyl group can readily form intramolecular hydrogen bonds with the carboxylic acid carbonyl oxygen, creating a stable six-membered ring structure. This arrangement contrasts with isomers where the hydroxyl group occupies meta or para positions, reducing the potential for intramolecular hydrogen bonding and altering conformational preferences.
The electronic effects of substituent positioning also influence acidity constants and chemical reactivity patterns among the isomers. The predicted acidity constant for this compound indicates strong acidic character with a predicted pKa value of approximately 2.18. This value reflects the combined electron-withdrawing effects of the halogen substituents and the stabilization provided by intramolecular hydrogen bonding. Isomeric compounds with different substitution patterns exhibit varying acidity constants that correlate with their distinct electronic environments and structural features.
Properties
IUPAC Name |
4-bromo-3-fluoro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWHARUAJCATOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid typically involves the electrophilic aromatic substitution of benzoic acid derivatives. One common method includes the bromination and fluorination of salicylic acid derivatives under controlled conditions . The reaction conditions often involve the use of bromine and fluorine sources in the presence of catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar electrophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding quinones, while reduction reactions can modify the aromatic ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) and fluorine (F2) in the presence of catalysts like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, quinones, and reduced aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
4-Bromo-3-fluoro-2-hydroxybenzoic acid has been identified as a valuable intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that various synthesized analogs displayed effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus .
Anti-inflammatory Properties
Another significant application is in the development of anti-inflammatory agents. The compound has been utilized to synthesize derivatives that inhibit pro-inflammatory cytokines, potentially aiding in the treatment of inflammatory diseases .
Materials Science
The compound serves as a precursor for synthesizing liquid crystals, which are essential in display technologies.
Liquid Crystal Displays (LCDs)
Due to its ability to form mesogenic phases, this compound is used in the production of liquid crystal materials. These materials are integral in the manufacture of LCDs due to their favorable optical properties and thermal stability .
| Property | Value |
|---|---|
| Phase Transition Temperature | T = 200 °C |
| Appearance | White powder |
Biochemistry
In biochemical research, this compound is utilized for its role in synthesizing enzyme inhibitors and as a building block for more complex molecules.
Enzyme Inhibition Studies
Studies have indicated that derivatives of this compound can act as enzyme inhibitors, particularly in pathways related to cancer metabolism. For instance, specific modifications have shown promise in inhibiting enzymes involved in tumor growth .
Case Study 1: Synthesis of Antimicrobial Agents
A recent study focused on synthesizing new antimicrobial agents from this compound derivatives. The synthesized compounds were tested against various pathogens, leading to the identification of several promising candidates for further development .
Case Study 2: Liquid Crystal Applications
Another investigation evaluated the use of this compound in developing new liquid crystal formulations for display technologies. The results indicated improved performance characteristics compared to traditional materials, paving the way for more efficient displays .
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Key Properties :
- CAS Numbers : 91659-03-9 (primary) , 1429321-82-3 (alternative supplier listing) .
- Melting Point: Not explicitly reported in the evidence, but halogenated benzoic acids typically exhibit elevated melting points (>150°C).
- Acidity : The hydroxyl group (pKa ~2.5–3.5) and electron-withdrawing halogens enhance acidity compared to unsubstituted benzoic acid (pKa 4.2).
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzoic Acids
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity enhance metabolic stability and bioavailability compared to bulkier chlorine .
- Hydroxyl Group: The presence of a hydroxyl group in 4-bromo-3-fluoro-2-hydroxybenzoic acid enables hydrogen bonding, improving binding affinity in biological targets compared to non-hydroxylated analogs like 4-bromo-3-fluorobenzoic acid .
Fluorinated Benzoic Acid Derivatives
Key Observations :
Solubility and Reactivity
- This compound is less soluble in water than non-halogenated benzoic acids due to hydrophobic halogens but exhibits moderate solubility in polar aprotic solvents (e.g., DMSO).
- Comparison :
- 4-Bromo-2-hydroxybenzoic acid : Higher aqueous solubility due to absence of fluorine.
- 3-Bromo-4-chloro-2-fluoro-benzoic acid : Lower solubility due to increased halogen bulk .
Biological Activity
4-Bromo-3-fluoro-2-hydroxybenzoic acid (CAS No. 1429321-82-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₄BrFO₃, with a molecular weight of approximately 235.01 g/mol. The compound exhibits distinct physical properties such as:
| Property | Value |
|---|---|
| Density | 1.9 g/cm³ |
| Boiling Point | 338.6 °C |
| Melting Point | 225-227 °C |
| Flash Point | 158.6 °C |
This compound has been identified as a histidine decarboxylase (HDC) inhibitor, which plays a crucial role in the synthesis of histamine from histidine. The compound demonstrates an IC50 value of approximately 1 mM for both rat fetal and gastric HDCs, indicating its effectiveness in modulating histamine levels in biological systems . Additionally, it inhibits aromatic-L-amino acid decarboxylase , which is involved in the metabolism of neurotransmitters, further implicating its role in neurochemical pathways .
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound may possess anti-inflammatory properties through the modulation of signaling pathways such as NF-κB and MAPK/ERK pathways . These pathways are critical in regulating inflammatory responses, suggesting that this compound could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Histamine Modulation : A study conducted by Ellenbogen et al. (1973) demonstrated that the inhibition of HDC by this compound leads to decreased histamine synthesis, which could have therapeutic implications for conditions associated with excessive histamine release, such as allergies and asthma .
- Neuroprotective Potential : Qian et al. (2019) explored the effects of HDC inhibitors on neuroinflammation and found that modulation of histamine signaling could ameliorate symptoms related to sleep deprivation-induced vertigo, suggesting potential applications for neuroprotective therapies .
- Antimicrobial Activity : Although specific data on this compound's antimicrobial effects are sparse, related studies on fluorinated benzoic acids indicate a trend towards increased antibacterial activity, which warrants further investigation into this compound's potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 4-bromo-3-fluoro-2-hydroxybenzoic acid?
- Methodology :
- Halogenation : Bromine and fluorine substituents are introduced via electrophilic aromatic substitution (EAS) on a hydroxybenzoic acid precursor. Bromination typically precedes fluorination due to steric and electronic directing effects of the hydroxyl and carboxylic acid groups .
- Protection-Deprotection : The hydroxyl group may require protection (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during halogenation. Deprotection is achieved via hydrolysis under acidic or basic conditions .
- Purification : Recrystallization in ethanol/water mixtures or preparative HPLC (≥95% purity) is used to isolate the final product .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : and NMR verify substituent positions. For example, the hydroxyl proton appears as a singlet at δ 10–12 ppm, while fluorine induces splitting in adjacent protons .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when steric effects distort NMR data .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (expected m/z: 249.94 for CHBrFO) .
Advanced Research Questions
Q. How do competing halogenation pathways affect the synthesis of this compound?
- Challenge : The hydroxyl and carboxylic acid groups direct electrophiles to specific positions, but bromine’s bulkiness may hinder fluorination at the meta position.
- Solutions :
- Temperature Control : Lower temperatures (−10°C to 0°C) favor kinetic control, reducing undesired para-fluorination .
- Catalysis : Lewis acids (e.g., BF) enhance fluorinating agent (e.g., Selectfluor) reactivity, improving regioselectivity .
- Monitoring : Real-time HPLC tracks intermediates to optimize reaction quenching .
Q. What strategies mitigate poor solubility in aqueous buffers during biological assays?
- Approaches :
- Derivatization : Convert the carboxylic acid to a methyl ester or amide to enhance lipophilicity. Revert to the parent compound post-assay via hydrolysis .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based carriers to maintain solubility without denaturing proteins .
- pH Adjustment : Dissolve in mildly alkaline buffers (pH 8–9) where the carboxylic acid is deprotonated .
Q. How can researchers resolve contradictions in reported melting points (e.g., 219–223°C vs. 195–199°C)?
- Root Causes : Impurities (e.g., residual solvents or regioisomers) or polymorphic forms.
- Resolution :
- Purity Assessment : Use differential scanning calorimetry (DSC) to detect eutectic mixtures. Repurify via column chromatography (silica gel, hexane/ethyl acetate) .
- Polymorphism Screening : Recrystallize from different solvents (e.g., acetonitrile vs. toluene) to isolate stable crystalline forms .
Experimental Design & Optimization
Q. What methods optimize yield in large-scale syntheses of this compound?
- Key Factors :
- Reagent Stoichiometry : Use 1.2 equivalents of bromine and 1.1 equivalents of fluorine source to account for volatility losses .
- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions compared to batch processes .
- In-line Analytics : FTIR monitors reaction progress, enabling automated quenching at >90% conversion .
Q. How to design analogues for structure-activity relationship (SAR) studies?
- Guidelines :
- Substituent Variation : Replace bromine with chlorine or iodine to assess halogen size effects. Fluorine can be substituted with trifluoromethyl groups to evaluate electronic impacts .
- Scaffold Modifications : Introduce methyl or methoxy groups at the 5-position to probe steric tolerance in enzyme binding pockets .
- Biological Testing : Use enzyme inhibition assays (e.g., COX-2 or kinases) with IC determination to quantify activity shifts .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies?
- Factors :
- Solvent Effects : Chemical shifts differ in DMSO-d vs. CDCl due to hydrogen bonding with the hydroxyl group .
- Dynamic Exchange : The hydroxyl proton may broaden or disappear in protic solvents if exchange with water is rapid .
- Impurity Artifacts : Trace metals (e.g., Fe) from reagents can cause paramagnetic shifts. Chelate with EDTA during purification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
